molecular formula C7H13N3O3S B13813230 Nitrosoaldicarb

Nitrosoaldicarb

Cat. No.: B13813230
M. Wt: 219.26 g/mol
InChI Key: REOBLFQFMWNHKP-UHFFFAOYSA-N
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Description

. It is a member of the nitroso compounds, which are characterized by the presence of a nitroso group (NO) attached to a carbon atom. Nitrosoaldicarb is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nitrosoaldicarb can be synthesized through several methods. One common approach involves the nitrosation of aldicarb, a carbamate pesticide. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction conditions often require low temperatures to prevent decomposition and ensure high yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Nitrosoaldicarb undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nitrosoaldicarb has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studies on its biological activity and potential as a biochemical tool.

    Medicine: Research on its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of nitrosoaldicarb involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific context of its application .

Comparison with Similar Compounds

  • Nitrosobenzene
  • Nitrosomethane
  • Nitrosourea

Comparison: Nitrosoaldicarb is unique due to its specific structure and reactivity. Unlike nitrosobenzene, which is aromatic, this compound has an aliphatic backbone, influencing its chemical behavior. Compared to nitrosomethane, this compound has additional functional groups that provide more sites for chemical reactions. Nitrosourea, on the other hand, is known for its use in chemotherapy, whereas this compound’s applications are more diverse .

Properties

Molecular Formula

C7H13N3O3S

Molecular Weight

219.26 g/mol

IUPAC Name

[(2-methyl-2-methylsulfanylpropylidene)amino] N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C7H13N3O3S/c1-7(2,14-4)5-8-13-6(11)10(3)9-12/h5H,1-4H3

InChI Key

REOBLFQFMWNHKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=NOC(=O)N(C)N=O)SC

Origin of Product

United States

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